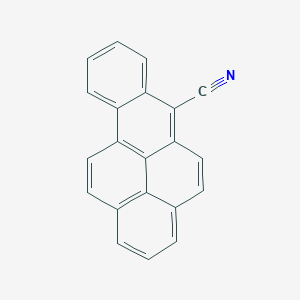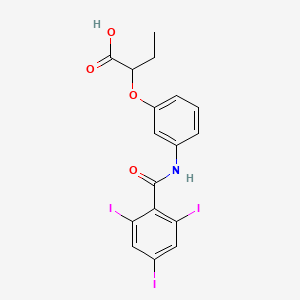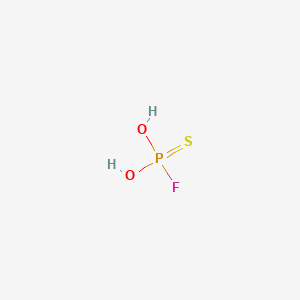![molecular formula C13H22N2O2 B14718288 N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine CAS No. 22575-90-2](/img/structure/B14718288.png)
N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine is a complex organic compound characterized by its unique structure, which includes two cyclohexyl rings connected by a methylene bridge and dihydroxylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine typically involves the reaction of cyclohexanone with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure the optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The scalability of the production process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and processes. The exact molecular pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene, 1-methyl-4-(1-methylethylidene): This compound shares a similar cyclohexyl structure but differs in its functional groups and reactivity.
(E)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene: Another compound with a cyclohexyl ring, but with different substituents and chemical properties.
Uniqueness
N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
22575-90-2 |
|---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-[2-[(2-hydroxyiminocyclohexyl)methyl]cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C13H22N2O2/c16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15-17/h10-11,16-17H,1-9H2 |
InChI Key |
LTQAPFCIXXHYHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NO)C(C1)CC2CCCCC2=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)


![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)





![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
